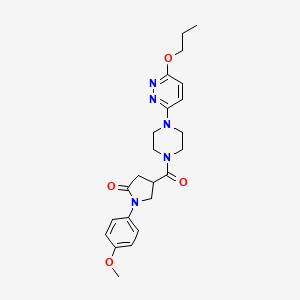

![molecular formula C18H15N3O3S B2426292 1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(thiazol-2-yl)benzyl)urea CAS No. 1421497-83-7](/img/structure/B2426292.png)

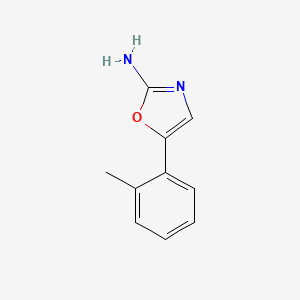

1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(thiazol-2-yl)benzyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a derivative of thiourea that incorporates two benzo[d][1,3]dioxol-5-yl moieties . It has shown promising cytotoxic activity with IC50 values ranging from 5.24 to 63.12 μm .

Synthesis Analysis

The compound has been synthesized through the reaction of two molecules of benzo[d][1,3]dioxol-5-yl isothiocyanate with one molecule of various diamino derivatives . The synthesis process also involves a Pd-catalyzed C-N cross-coupling .Molecular Structure Analysis

The molecular structure of this compound involves two benzo[d][1,3]dioxol-5-yl moieties and a thiazol-2-ylbenzyl group . The naphthalene ring and 1,2-methylenedioxybenxene ring are not coplanar with a dihedral angle of 53.5 .Chemical Reactions Analysis

The compound has been synthesized via a Pd-catalyzed C-N cross-coupling . The reaction involves two molecules of benzo[d][1,3]dioxol-5-yl isothiocyanate and one molecule of various diamino derivatives .Physical And Chemical Properties Analysis

The compound has a molecular weight of 206.24 g/mol . It has a topological polar surface area of 35.5 Ų and a complexity of 227 . The compound has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 4 rotatable bonds .科学的研究の応用

Antihyperglycemic Agents

Research has led to the synthesis of compounds, including structures related to "1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(thiazol-2-yl)benzyl)urea," that show potent antihyperglycemic activities. These compounds have been compared with known antihyperglycemic agents such as pioglitazone and troglitazone, demonstrating significant potency and selectivity, indicating their potential as therapeutic agents for diabetes management (Cantello et al., 1994).

Antioxidant Activities

A study on the preparation and characterization of derivatives related to the compound revealed that these molecules possess high antioxidant activities. The antioxidant properties were assessed through various assays, showing that these compounds exhibit significant radical scavenging activities, which could be beneficial in developing treatments for oxidative stress-related diseases (Abd-Almonuim et al., 2020).

Antimicrobial and Cytotoxicity Studies

Novel derivatives of "1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(thiazol-2-yl)benzyl)urea" have been synthesized and evaluated for their antimicrobial activities and cytotoxicity. These studies demonstrate that the synthesized compounds have promising antimicrobial activity against various bacterial and fungal strains and exhibit significant cytotoxicity against cancer cell lines, underscoring their potential in developing new antimicrobial and anticancer agents (Shankar et al., 2017).

Antifilarial Activity

Compounds similar to "1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(thiazol-2-yl)benzyl)urea" have shown antifilarial activity, indicating their potential as therapeutic agents against filarial infections. This finding opens new avenues for the development of antifilarial drugs, which are crucial for treating diseases such as lymphatic filariasis (Ram et al., 1984).

Acetylcholinesterase Inhibition

Research into benzofuranylthiazole derivatives containing the aryl-urea moiety, closely related to the compound of interest, has shown dual acetylcholinesterase and butyrylcholinesterase inhibitory activity. These compounds also demonstrate antioxidant capabilities, highlighting their potential as multitasking agents in treating Alzheimer's disease (Kurt et al., 2015).

作用機序

The compound has shown promising cytotoxic activity. The Western blot experiments revealed upregulation of pro-apoptotic Bax and downregulation of antiapoptotic Bcl-2 . The studies also indicated a reduction of mitochondrial membrane potential and an increase in the levels of caspase-3 and caspase-7 .

将来の方向性

The compound has shown promising anticancer activity, and further studies are needed to fully understand its mechanism of action and potential therapeutic applications . These 1-benzo[d][1,3]dioxol-5-yl-3-N-fused heteroaryl indoles may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

特性

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-3-[[4-(1,3-thiazol-2-yl)phenyl]methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O3S/c22-18(21-14-5-6-15-16(9-14)24-11-23-15)20-10-12-1-3-13(4-2-12)17-19-7-8-25-17/h1-9H,10-11H2,(H2,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAWHHQODEBEIIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)NCC3=CC=C(C=C3)C4=NC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(thiazol-2-yl)benzyl)urea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(1,3,5-Trimethylpyrazol-4-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2426212.png)

![7-hydroxy-N-(4-methylbenzyl)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2426218.png)

![Methyl 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2426219.png)

![N-[2-(Difluoromethoxy)-5-methylphenyl]prop-2-enamide](/img/structure/B2426220.png)

![6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B2426225.png)

![(NZ)-N-[(1-methylpyrazol-4-yl)methylidene]hydroxylamine](/img/no-structure.png)

![2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B2426230.png)

![[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 4-(2-amino-2-oxoethoxy)benzoate](/img/structure/B2426232.png)